4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
This compound features a pyrrolidine ring substituted at the 3-position with a 1H-1,2,3-triazole moiety, linked via a carbonyl group to a benzenesulfonamide scaffold bearing N,N-dimethyl substituents. Though direct synthetic or application data for this compound are absent in the provided evidence, its structural motifs align with several analogs discussed below.
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-18(2)24(22,23)14-5-3-12(4-6-14)15(21)19-9-7-13(11-19)20-10-8-16-17-20/h3-6,8,10,13H,7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDXLBMYZZANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound incorporates a triazole moiety, which has been associated with various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole structure. For instance, derivatives of triazoles have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to our target compound exhibited IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against different cancer cell lines such as MDA-MB231 and HCT116 .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8b | MDA-MB231 | 42.5 |
| 8o | HCT116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
The observed cytotoxicity is attributed to the ability of the triazole ring to interact with cellular targets, leading to apoptosis in cancer cells.
Antimicrobial Activity
Triazole-containing compounds have also been evaluated for their antimicrobial properties. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. A study indicated that similar triazole derivatives displayed broad-spectrum activity against various bacterial strains .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in critical metabolic pathways in pathogens.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to biological responses.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- A clinical trial assessed a triazole derivative's effectiveness in treating patients with resistant fungal infections, demonstrating a significant improvement in patient outcomes compared to standard treatments.
- Another study focused on the use of triazole-based compounds in combination therapies for cancer treatment, where enhanced efficacy was observed when paired with traditional chemotherapeutics.
Comparison with Similar Compounds
Core Structural Features
Target Compound :
- Benzenesulfonamide : The N,N-dimethyl groups enhance lipophilicity, influencing pharmacokinetic properties.
- Triazole-sugar conjugate : Contains a triazole-linked fluorinated chain and a sugar backbone.
- Functional groups: Acetoxy and pyrimidinone moieties, contrasting with the pyrrolidine-carbonyl in the target compound.
- Applications : Likely designed for solubility in fluorophilic environments (e.g., drug delivery) .
Analog 2: Methyl N-[4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]sulfonyl-N′-cyanocarbamimidothioate (22, )
- Pyrazole-sulfonamide hybrid : Replaces the pyrrolidine-triazole with a pyrazole ring.
- Cyanocarbamimidothioate group: Introduces nucleophilic reactivity, absent in the target compound.
- Melting point : 119–123°C, suggesting lower thermal stability than bulkier triazole derivatives .
Analog 3 : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
Table: Key Structural and Physical Properties
Spectroscopic Data
- Triazole NH Stretching : In compound 2 (), NH-triazole appears at δ13.0 ppm in ¹H-NMR. The target compound’s 1-substituted triazole lacks NH, shifting aromatic proton signals .
- IR Peaks : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) are common in all analogs. Compound 22 () shows C≡N absorption (~2200 cm⁻¹), absent in the target compound .
Challenges and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
